molecular formula C11H13N3O B12589178 2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 645391-63-5

2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B12589178
CAS No.: 645391-63-5
M. Wt: 203.24 g/mol
InChI Key: XXYWNBHQYNSSPG-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position, along with an ethan-1-ol moiety at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting an appropriate halide with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Functional Group Modification: The resulting triazole is further functionalized to introduce the ethan-1-ol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar triazole structure with a carboxylic acid group.

    5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of an ethan-1-ol moiety.

    2-Phenyl-5-methyl-2H-1,2,3-triazole-4-methanol: Similar structure with a methanol group.

Uniqueness

2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethan-1-ol moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

645391-63-5

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(5-methyl-2-phenyltriazol-4-yl)ethanol

InChI

InChI=1S/C11H13N3O/c1-9-11(7-8-15)13-14(12-9)10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3

InChI Key

XXYWNBHQYNSSPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1CCO)C2=CC=CC=C2

Origin of Product

United States

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